N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
Description
The compound N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is an oxalamide derivative characterized by a furan-2-ylmethyl group at the N1 position and a hydroxy-methyl-methylthio-butyl substituent at the N2 position. Oxalamides are widely studied for their diverse applications, including antiviral activity, enzyme inhibition, and flavor enhancement, depending on their substituents .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-13(18,5-7-20-2)9-15-12(17)11(16)14-8-10-4-3-6-19-10/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKKWFIXJZUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide typically involves the reaction of furan-2-carbaldehyde with 2-hydroxy-2-methyl-4-(methylthio)butylamine in the presence of an oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxalamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to the compound’s bioactive effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Group Analysis
The compound’s structure combines a furan ring (oxygen-containing heterocycle) and a methylthio group (sulfur-containing side chain). These groups distinguish it from other oxalamides in the literature:
Key Observations :
- Furan vs. Benzyl/Thiazole: The furan ring may confer distinct electronic properties compared to aromatic (e.g., benzyl) or heteroaromatic (e.g., thiazole) groups.
- Methylthio Group : The methylthio (-SCH₃) substituent could enhance lipophilicity compared to hydroxyl or methoxy groups, influencing membrane permeability or enzyme binding. Similar sulfur-containing groups in antiviral oxalamides (e.g., methylthiazole in Compound 13) correlate with improved activity .
Metabolic and Toxicological Considerations
- Metabolism : Oxalamides are typically metabolized via hydrolysis or oxidative pathways. For example, N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide undergoes rapid hepatocyte metabolism without amide bond cleavage . The target compound’s furan ring may undergo oxidation to dihydrodiols or epoxides, but the methylthio group could divert metabolism toward sulfoxide/sulfone formation, reducing toxicity risks .
- The hydroxy and methylthio groups in the target compound may enhance excretion, improving safety margins.
Biological Activity
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N2O3S
- Molecular Weight : 301.38 g/mol
- CAS Number : 1396880-34-4
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with oxalyl chloride derivatives under controlled conditions. The reaction is often facilitated by bases like triethylamine to neutralize byproducts.
Synthetic Route Example
- Reactants : Furan-2-ylmethylamine, oxalyl chloride derivative.
- Solvents : Dichloromethane or tetrahydrofuran.
- Conditions : Inert atmosphere to prevent side reactions.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. The presence of the furan moiety in this compound suggests potential effectiveness against various bacterial strains.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways are still under investigation, but initial findings indicate interactions with key molecular targets involved in cancer progression.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors, potentially modulating their activity. The furan ring may enhance binding affinity to biological targets, while the hydroxy and methylthio groups could influence the compound's stability and bioavailability.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxalamides, including derivatives similar to this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting a promising avenue for further development in antimicrobial therapies .
Case Study 2: Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, a related furan-containing oxalamide was shown to activate caspase pathways leading to programmed cell death in human breast cancer cells . These findings support the hypothesis that this compound may share similar properties.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
